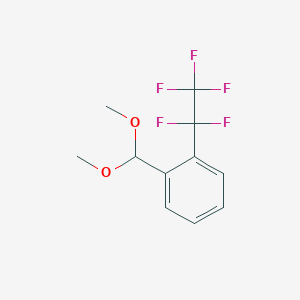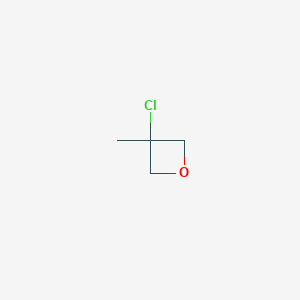
3-Chloro-3-methyl-oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-methyl-oxetane: is an organic compound characterized by a four-membered oxetane ring with a chlorine atom and a methyl group attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-3-methyl-oxetane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-2-methylpropene with a suitable base, such as sodium hydride, in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through an intramolecular nucleophilic substitution, forming the oxetane ring.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
3-Chloro-3-methyl-oxetane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyl-3-hydroxy-oxetane.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Ring-Opening Reactions: Under acidic or basic conditions, the oxetane ring can be opened to yield linear or branched products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Ring-Opening: Hydrochloric acid (HCl) or sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Substitution: 3-Methyl-3-hydroxy-oxetane.
Oxidation: Various oxetane derivatives depending on the oxidizing agent used.
Ring-Opening: Linear or branched alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In synthetic chemistry, 3-Chloro-3-methyl-oxetane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
Research into the biological activity of oxetane derivatives has shown potential in drug development. Compounds containing the oxetane ring have been investigated for their antimicrobial and anticancer properties.
Industry:
In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymer backbones can enhance the mechanical properties and stability of the resulting materials.
Wirkmechanismus
The mechanism by which 3-Chloro-3-methyl-oxetane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through an S_N2 mechanism. In biological systems, the oxetane ring can interact with enzymes or receptors, potentially inhibiting their function or altering their activity.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-3-hydroxy-oxetane: Similar structure but with a hydroxyl group instead of a chlorine atom.
3,3-Dimethyl-oxetane: Contains two methyl groups instead of one chlorine and one methyl group.
3-Chloro-2-methyl-oxetane: Chlorine and methyl groups are on different carbon atoms.
Uniqueness:
3-Chloro-3-methyl-oxetane is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom within the oxetane ring. This specific substitution pattern influences its reactivity and the types of reactions it can undergo, making it distinct from other oxetane derivatives.
Eigenschaften
Molekularformel |
C4H7ClO |
|---|---|
Molekulargewicht |
106.55 g/mol |
IUPAC-Name |
3-chloro-3-methyloxetane |
InChI |
InChI=1S/C4H7ClO/c1-4(5)2-6-3-4/h2-3H2,1H3 |
InChI-Schlüssel |
FICDXBDKHJNWNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
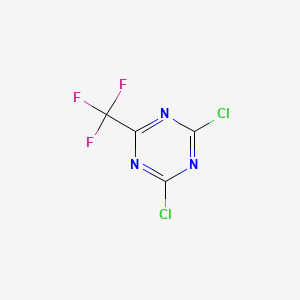
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
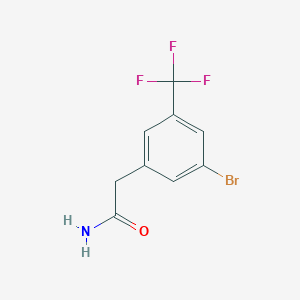
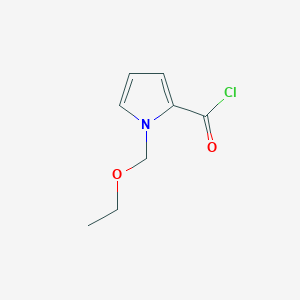
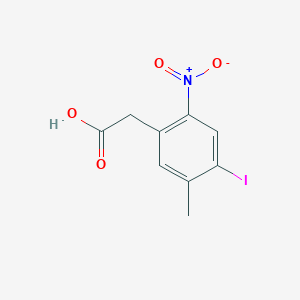

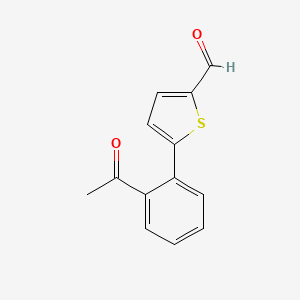
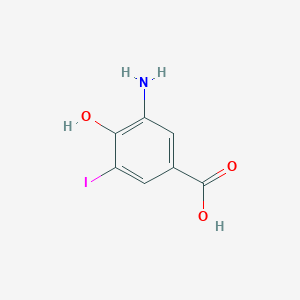

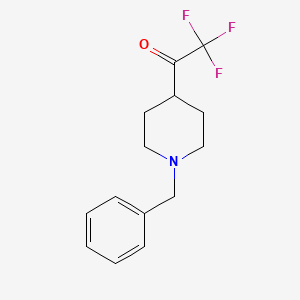
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)

